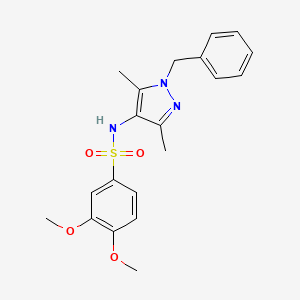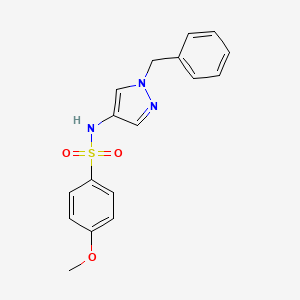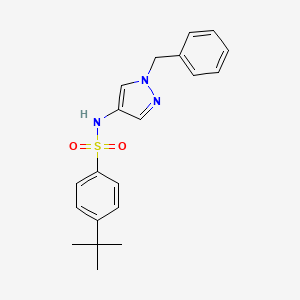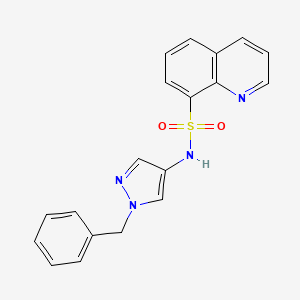![molecular formula C19H24N2O2S B7518165 4-methyl-N-[4-(piperidin-1-ylmethyl)phenyl]benzenesulfonamide](/img/structure/B7518165.png)
4-methyl-N-[4-(piperidin-1-ylmethyl)phenyl]benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methyl-N-[4-(piperidin-1-ylmethyl)phenyl]benzenesulfonamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various cancers and autoimmune diseases. This compound has shown promising results in preclinical studies, and it is currently being evaluated in clinical trials.
Mécanisme D'action
4-methyl-N-[4-(piperidin-1-ylmethyl)phenyl]benzenesulfonamide exerts its pharmacological effects through the inhibition of Bruton's tyrosine kinase (BTK), a key enzyme involved in the signaling pathways of B cells and other immune cells. By blocking BTK, this compound can prevent the activation and proliferation of cancer cells and immune cells, leading to the suppression of tumor growth and autoimmune responses.
Biochemical and Physiological Effects:
In addition to its therapeutic effects, this compound has been shown to have several biochemical and physiological effects. It can modulate the expression of various genes and proteins involved in cell signaling, apoptosis, and immune responses. It can also affect the levels of cytokines and chemokines, which play important roles in inflammation and immune regulation.
Avantages Et Limitations Des Expériences En Laboratoire
4-methyl-N-[4-(piperidin-1-ylmethyl)phenyl]benzenesulfonamide has several advantages for laboratory experiments, including its high potency, selectivity, and specificity for BTK inhibition. It can be easily synthesized and purified, and it has a favorable pharmacokinetic profile. However, it also has some limitations, such as its potential toxicity and off-target effects, which need to be carefully evaluated in preclinical and clinical studies.
Orientations Futures
There are several future directions for the research and development of 4-methyl-N-[4-(piperidin-1-ylmethyl)phenyl]benzenesulfonamide. One direction is to explore its potential applications in other diseases, such as viral infections, inflammatory bowel disease, and multiple sclerosis. Another direction is to investigate its combination therapy with other drugs, such as immune checkpoint inhibitors and chemotherapy agents. Additionally, further studies are needed to elucidate the mechanisms of action and potential side effects of this compound, as well as its optimal dosing and administration regimens.
Méthodes De Synthèse
The synthesis of 4-methyl-N-[4-(piperidin-1-ylmethyl)phenyl]benzenesulfonamide involves several steps, including the reaction of 4-methylbenzenesulfonyl chloride with 4-(piperidin-1-ylmethyl)aniline, followed by the addition of an amine to the resulting intermediate. The final product is obtained through purification and isolation processes.
Applications De Recherche Scientifique
4-methyl-N-[4-(piperidin-1-ylmethyl)phenyl]benzenesulfonamide has been extensively studied for its potential therapeutic applications in cancer and autoimmune diseases. It has shown efficacy in inhibiting the proliferation and survival of cancer cells, as well as reducing inflammation and autoimmunity in various animal models.
Propriétés
IUPAC Name |
4-methyl-N-[4-(piperidin-1-ylmethyl)phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2S/c1-16-5-11-19(12-6-16)24(22,23)20-18-9-7-17(8-10-18)15-21-13-3-2-4-14-21/h5-12,20H,2-4,13-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUBZJANPLFZNGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)CN3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-chloro-N-[1-(oxolan-2-yl)ethyl]thiophene-2-sulfonamide](/img/structure/B7518083.png)

![1-[(2,5-Dimethylphenyl)methyl]imidazole](/img/structure/B7518094.png)





![2-(5-Difluoromethyl-thiophen-3-yl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane](/img/structure/B7518157.png)
![1,3-dimethyl-N-[4-(pyrazol-1-ylmethyl)phenyl]pyrazole-4-sulfonamide](/img/structure/B7518172.png)
![2,4,6-trimethyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]benzenesulfonamide](/img/structure/B7518185.png)


